
2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, it has been used for the synthesis of fluorescent probes and sensors. In organic electronics, this compound has been used as a building block for the development of organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins that play a key role in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole have been studied extensively. In vitro studies have shown that this compound exhibits anticancer, antimicrobial, and anti-inflammatory properties. It has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole in lab experiments is its ease of synthesis. This compound can be synthesized using simple and cost-effective methods. Another advantage is its versatility, as it can be used in different fields, including medicinal chemistry, material science, and organic electronics. However, one of the limitations of using this compound is its potential toxicity, as some studies have suggested that it may have adverse effects on certain cell types.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. One of the directions is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can be synthesized using different methods, including condensation reactions and cyclization reactions. One of the commonly used methods for the synthesis of this compound is the reaction between 4-bromoaniline and 3-nitrobenzaldehyde in the presence of a base and a catalyst. The reaction yields 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole as the final product.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-6-4-9(5-7-11)13-16-17-14(21-13)10-2-1-3-12(8-10)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRQAXSKXRUMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
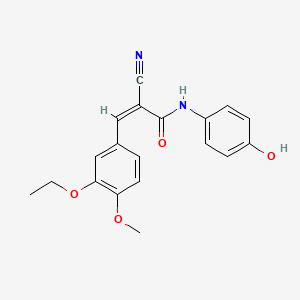
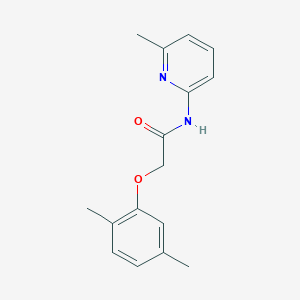
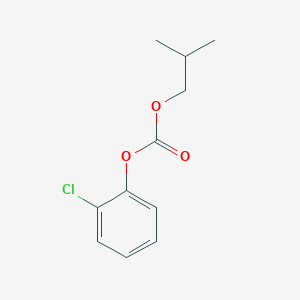
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)
![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
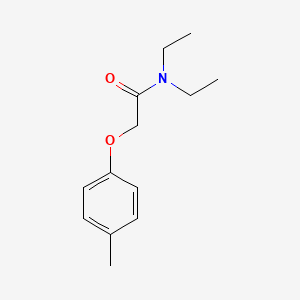
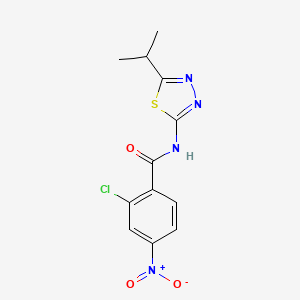

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)

